molecular formula C14H21BrClNO B1374504 2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-72-0

2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374504
CAS No.: 1220029-72-0
M. Wt: 334.68 g/mol
InChI Key: SPDBASIKVHTNIF-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride is a chemical intermediate of interest in neuroscience and psychiatric disorder research. This compound belongs to a class of piperidine-based ligands that show high affinity for central nervous system targets. Structural analogs of this molecule, which feature a phenoxyethylpiperidine scaffold, have been investigated as dual-target ligands, particularly for the histamine H3 receptor (H3R) and monoamine oxidase B (MAO B) enzyme . Inhibition of these targets can increase dopamine levels in the brain, providing a promising therapeutic strategy for complex neurodegenerative and neuropsychiatric conditions . The 4-bromo-3-methylphenyl moiety serves as a key pharmacophore, allowing for further structural diversification via cross-coupling reactions. This makes the compound a valuable synthetic building block for medicinal chemists working to develop novel neuroactive compounds and to explore structure-activity relationships in multi-target directed ligands .

Properties

IUPAC Name

2-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-11-10-13(5-6-14(11)15)17-9-7-12-4-2-3-8-16-12;/h5-6,10,12,16H,2-4,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDBASIKVHTNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCCCN2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-bromo-3-methylphenol with 2-chloroethylpiperidine in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Biological Activities

Research indicates that 2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride exhibits several biological activities that make it a candidate for further investigation in neuropharmacology:

  • Neuropharmacological Research : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal signaling.
  • Potential Antidepressant Effects : Preliminary studies suggest that it may have mood-stabilizing properties, warranting further exploration in the context of depression and anxiety disorders.
  • Analgesic Properties : There is evidence to suggest that this compound could have pain-relieving effects, making it relevant for pain management research.

Receptor Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various receptors. Notable findings include:

  • Dopamine Receptors : Initial data indicate a potential interaction with dopamine receptors, which are crucial in the treatment of psychiatric disorders.
  • Serotonin Receptors : The compound may also bind to serotonin receptors, which are often targeted in antidepressant therapies.

These interactions are significant as they could lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The initial step involves synthesizing the piperidine core through cyclization reactions.
  • Substitution Reactions : The introduction of the 4-bromo-3-methylphenoxyethyl group occurs through nucleophilic substitution methods.
  • Hydrochloride Salt Formation : Finally, the hydrochloride salt is formed to enhance solubility and stability.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂) may enhance lipophilicity and influence receptor binding, while alkyl groups (e.g., isopropyl, tert-butyl) could increase steric bulk and alter metabolic stability .
  • Substitution at the 2-, 3-, or 4-position of the piperidine ring may affect conformational flexibility and intermolecular interactions, as seen in acetylcholinesterase inhibitors like donepezil (4-substituted piperidine) .

Physicochemical Properties

Limited data are available for the target compound, but trends among analogues suggest:

  • Solubility : Hydrochloride salts (common in these compounds) enhance aqueous solubility, facilitating formulation .

Biological Activity

2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₁₄H₂₁BrClNO and a molecular weight of approximately 334.68 g/mol, features a piperidine ring and a brominated phenoxyethyl group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular receptors and enzymes. As a β3-adrenergic receptor agonist , it likely influences metabolic pathways and could have implications for conditions such as obesity and diabetes by modulating energy expenditure and insulin sensitivity. The presence of the bromine atom enhances its reactivity and may contribute to its unique pharmacokinetic profile compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Neurotransmitter Modulation : It may affect neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Anti-inflammatory Effects : Preliminary studies indicate that it could have anti-inflammatory properties, which are critical in managing chronic inflammatory diseases .
  • Anticancer Potential : Some studies have hinted at its ability to inhibit cancer cell proliferation, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate signaling pathways involved in cell proliferation and apoptosis. For instance, it has shown efficacy in reducing cell viability in certain cancer cell lines, indicating potential as an anticancer agent.

In Vivo Studies

Animal model studies are essential for understanding the pharmacodynamics and toxicity of the compound. Initial findings suggest that the compound can penetrate the blood-brain barrier, making it a candidate for neurological applications. Its effects on metabolic parameters in rodent models of obesity have also been observed, pointing towards its utility in metabolic disorder treatments .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructureUnique Features
3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochlorideStructureSimilar backbone but different substitution pattern; potentially different receptor interactions.
4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochlorideStructureAnother positional isomer; may exhibit varied biological activity compared to the target compound.
3-Methoxy-N-[2-(4-methylphenoxy)ethyl]anilineStructureDifferent functional groups; highlights diversity in biological activity due to methoxy substitution.

The structural variations among these compounds significantly influence their binding affinities and biological activities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature, and stoichiometry of reagents (e.g., NaOH concentration) can influence reaction efficiency . Post-synthesis purification via recrystallization or column chromatography (as described for similar piperidine derivatives) is critical to achieving >98% purity . Design of Experiments (DoE) frameworks, such as factorial design, can systematically evaluate interactions between variables (e.g., solvent, catalyst loading) to identify optimal conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols/dust .
  • Storage : Store at 2–8°C in airtight containers away from oxidizers and moisture to prevent degradation .
  • Emergency Procedures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with attention to piperidine ring protons (δ 1.5–3.0 ppm) and aromatic bromo-substituents .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]+ for C14H19BrNO·HCl) .

Advanced Research Questions

Q. How can computational chemistry methods enhance the design of derivatives or reaction pathways for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction energetics and transition states for modifying the piperidine ring or phenoxy moiety . Tools like Gaussian or ORCA simulate substituent effects on electronic properties. Machine learning models (e.g., ICReDD’s workflow) can prioritize synthetic routes by correlating experimental data with computational predictions, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic or biological activity data during structural or functional studies?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, X-ray crystallography, and IR to resolve ambiguous peaks (e.g., distinguishing regioisomers) .
  • Dose-Response Studies : For biological assays, replicate experiments with controlled variables (e.g., pH, temperature) to identify outliers .
  • Data Integration : Use cheminformatics platforms (e.g., PubChem or in-house databases) to compare observed data with published analogs .

Q. How can factorial design be applied to investigate multi-variable effects on the compound’s synthesis or bioactivity?

  • Methodological Answer : A 2k factorial design evaluates interactions between variables (e.g., temperature, solvent polarity, catalyst type). For example:

  • Variables : Solvent (polar vs. nonpolar), reaction time (6 vs. 12 hours).
  • Response Metrics : Yield, purity, byproduct formation.
    Statistical software (e.g., Minitab or JMP) analyzes significance (p < 0.05) and optimizes conditions .

Q. What methodologies assess the ecological impact of this compound when ecotoxicological data are limited?

  • Methodological Answer :

  • Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability or aquatic toxicity .
  • Microcosm Studies : Evaluate soil mobility and microbial degradation under controlled lab conditions, referencing OECD guidelines .
  • Regulatory Alignment : Follow disposal protocols in SDS (e.g., incineration with scrubbers) and adhere to REACH/EPA frameworks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride
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2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride

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